Ethyl 2,2,2-trifluoroethanecarboximidate
Overview
Description
Ethyl 2,2,2-trifluoroethanecarboximidate is an organic compound with the molecular formula C4H6F3NO. It is a derivative of ethanimidic acid, where the hydrogen atom is replaced by an ethyl group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2,2-trifluoroethanecarboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism of the Pinner reaction includes the formation of imidates as intermediates. The reaction typically requires an acidic environment and proceeds via the following steps:
- Protonation of the nitrile group.
- Nucleophilic attack by the alcohol.
- Formation of the imidate intermediate.
- Deprotonation to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the Pinner reaction is carried out under controlled conditions. The reaction mixture is typically refluxed to ensure complete conversion of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2,2-trifluoroethanecarboximidate undergoes various chemical reactions, including:
Hydrolysis: This reaction converts the imidate into the corresponding ester and ammonia.
Aminolysis: Reaction with amines to form amidines.
Substitution Reactions: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid catalyst.
Aminolysis: Requires the use of primary or secondary amines.
Substitution Reactions: Often involve the use of strong nucleophiles such as alkoxides or thiolates.
Major Products Formed
Hydrolysis: Produces ethyl trifluoroacetate and ammonia.
Aminolysis: Yields the corresponding amidine derivatives.
Substitution Reactions: Results in the formation of various substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2,2-trifluoroethanecarboximidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various fluorinated compounds.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 2,2,2-trifluoroethanecarboximidate involves its reactivity as an electrophile. The compound’s trifluoromethyl group enhances its electrophilic nature, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as a key intermediate. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
Ethyl trifluoroacetate: Similar in structure but lacks the imidate functionality.
Methyl trifluoroacetate: Another ester with a trifluoromethyl group but with a methyl ester instead of an ethyl ester.
Trifluoroacetic acid: The parent acid from which many trifluoromethyl derivatives are synthesized.
Uniqueness
Ethyl 2,2,2-trifluoroethanecarboximidate is unique due to its imidate functionality, which imparts distinct reactivity compared to other trifluoromethyl compounds.
Properties
IUPAC Name |
ethyl 2,2,2-trifluoroethanimidate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBZUCUJQFWHGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901300301 | |
Record name | Ethyl 2,2,2-trifluoroethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019019-98-7 | |
Record name | Ethyl 2,2,2-trifluoroethanimidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019019-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,2,2-trifluoroethanimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901300301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2,2,2-trifluoroethanecarboximidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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